N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMRZWSNLHWGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257043-55-2 | |
| Record name | N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide typically involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Research indicates that N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is being investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to interact with specific enzymes and receptors, making it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may have similar properties.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 5-bromopyridine exhibited promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 1.49 µM, indicating strong potential for clinical applications in treating infections .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential intermediate in synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it a valuable scaffold in organic synthesis.
Synthesis Pathways
The compound can be synthesized through reactions involving the respective acid chloride or sulfonyl chloride under controlled conditions, yielding high purity and yield rates. This versatility allows chemists to explore numerous derivatives for enhanced biological activity or novel properties.
Biological Research
Enzyme Inhibition Studies
The compound's mechanism of action involves inhibiting specific enzymes, which can modulate various biochemical pathways. Research has indicated that it may effectively bind to active sites of enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation.
Structure-Activity Relationship (SAR)
Comparative studies with structurally similar compounds have highlighted how variations in chemical structure affect biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Bromopyrimidin-2-yl)methanesulfonamide | Pyrimidine ring | Varying reactivity |
| N-(5-Chloropyridin-3-yl)methanesulfonamide | Chlorine instead of bromine | Different binding properties |
| N-(6-Bromopyridin-3-yl)methanesulfonamide | Bromine at the 6-position | Altered reactivity |
These insights provide a foundation for designing new compounds with enhanced efficacy against targeted biological pathways.
Agricultural Science
Agrochemical Development
The compound is also explored for its potential in synthesizing agrochemicals aimed at crop protection. Its sulfonamide group may enhance the efficacy of herbicides or pesticides, contributing to sustainable agricultural practices.
Mechanism of Action
The mechanism of action of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analog: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
This compound (Molecular Formula: C₂₆H₂₈BrN₃O₄S₂) shares a sulfonamide group but differs significantly in its core structure and substituents :
- Core Heterocycle : A pyrimidine ring replaces the pyridine core, altering electronic properties and binding affinity.
- Substituents :
- A morpholine group at position 2 (pyrimidine) enhances solubility via its oxygen atom.
- A methoxy group at position 4 (phenyl ring) increases lipophilicity.
- A bulky 2,4,6-trimethylbenzenesulfonamide group introduces steric effects.
- Bromine Position : Position 4 on the pyrimidine vs. position 5 on the pyridine in the target compound.
Table 1: Structural and Physicochemical Comparison
Functional Implications of Structural Differences
- Electronic Effects : The pyrimidine core in the analog offers two nitrogen atoms, increasing electron-deficient character compared to pyridine, which may influence binding to electron-rich enzyme pockets.
- Conversely, the smaller methanesulfonamide group in the target compound may enhance bioavailability.
- Halogen Interactions: Bromine’s position on pyridine (target) vs.
Biological Activity
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position of a pyridine ring and a methanesulfonamide functional group. This configuration enhances its solubility and biological activity, allowing effective interaction with various biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide moiety facilitates hydrogen bonding with active sites, potentially inhibiting or modulating enzyme activity. Furthermore, the bromine atom can participate in halogen bonding, enhancing the stability of these interactions.
Key Mechanisms:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function.
- Modulation of Cellular Pathways : The compound may influence signal transduction pathways and gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various human pathogenic microorganisms, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Anticancer Activities
The compound has been explored for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit specific kinases involved in inflammatory responses, thus reducing the production of pro-inflammatory cytokines. Additionally, preliminary studies indicate potential antiproliferative effects in cancer cell lines .
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies using human cervical adenocarcinoma (HeLa) cells showed that compounds similar to this compound exhibited significant antiproliferative effects, indicating a potential role in cancer therapy .
- Enzyme Inhibition Studies : A study highlighted the competitive inhibition of GSK-3β by related compounds, emphasizing the importance of structural modifications in enhancing biological activity .
- Bacterial Strain Testing : A series of derivatives were synthesized and tested for antibacterial efficacy against clinical isolates, reinforcing the potential therapeutic applications of sulfonamide derivatives in combating bacterial infections .
Data Summary
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Space group | P2/c |
| R-factor | 0.028 |
| C–Br bond length | 1.893(2) Å |
| S–N bond length | 1.629(1) Å |
| Torsion angle (C–S–N–C) | −177.83(18)° |
Q. Table 2. Optimized Reaction Conditions for Suzuki Coupling
| Condition | Specification |
|---|---|
| Catalyst | PdCl(dppf) (5 mol%) |
| Solvent | DMF/HO (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 78–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
